molecular formula C19H14ClN7O2S B10939160 2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10939160
M. Wt: 439.9 g/mol
InChI Key: URVPFJSUOUXDEO-UHFFFAOYSA-N
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Description

2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and several functional groups such as chloro and nitro groups. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as a thienopyrimidine derivative, under basic conditions.

    Coupling Reaction: The final step involves the coupling of the nitro-substituted pyrazole with the thienopyrimidine core using a suitable coupling agent, such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Cyclization: Strong acids or bases, depending on the specific reaction.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amino derivative.

    Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.

    Cyclization: Formation of new ring structures with potential biological activity.

Scientific Research Applications

2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups allow it to interact with enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Lacks the nitro group, which may affect its reactivity and biological activity.

    2-{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Lacks the chloro group, which may influence its substitution reactions.

Uniqueness

The presence of both nitro and chloro groups in 2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine makes it unique, as it can participate in a wider range of chemical reactions and potentially exhibit diverse biological activities compared to its analogs.

Properties

Molecular Formula

C19H14ClN7O2S

Molecular Weight

439.9 g/mol

IUPAC Name

4-[3-[(4-chloro-3-nitropyrazol-1-yl)methyl]phenyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H14ClN7O2S/c1-10-11(2)30-19-15(10)18-22-16(23-26(18)9-21-19)13-5-3-4-12(6-13)7-25-8-14(20)17(24-25)27(28)29/h3-6,8-9H,7H2,1-2H3

InChI Key

URVPFJSUOUXDEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=CC(=C4)CN5C=C(C(=N5)[N+](=O)[O-])Cl)C

Origin of Product

United States

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